molecular formula C11H22N2O5 B12721249 L-Ornithine (3-methyl-2-oxopentanoate) CAS No. 72087-39-9

L-Ornithine (3-methyl-2-oxopentanoate)

Cat. No.: B12721249
CAS No.: 72087-39-9
M. Wt: 262.30 g/mol
InChI Key: CGVXSZLKWKYOMR-VWMHFEHESA-N
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Description

L-Ornithine (3-methyl-2-oxopentanoate) is a compound with the molecular formula C11H22N2O5 and a molecular weight of 262.3028. It is a derivative of ornithine, an amino acid that plays a crucial role in the urea cycle, which is essential for the detoxification of ammonia in the liver .

Preparation Methods

The synthesis of L-Ornithine (3-methyl-2-oxopentanoate) involves several steps. One common method includes the reaction of L-ornithine with 3-methyl-2-oxopentanoic acid under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve more advanced techniques, such as continuous flow reactors, to enhance yield and purity .

Chemical Reactions Analysis

L-Ornithine (3-methyl-2-oxopentanoate) undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

L-Ornithine (3-methyl-2-oxopentanoate) has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its role in the urea cycle and its potential effects on cellular metabolism . In medicine, it is investigated for its potential therapeutic effects, such as enhancing athletic performance, promoting wound healing, and supporting immune function . Industrial applications include its use in the production of pharmaceuticals and nutritional supplements .

Mechanism of Action

The mechanism of action of L-Ornithine (3-methyl-2-oxopentanoate) involves its participation in the urea cycle, where it helps in the detoxification of ammonia by converting it into urea . This process is crucial for maintaining nitrogen balance in the body. The compound also serves as a precursor for the synthesis of polyamines, such as putrescine and spermine, which are important for cell growth and differentiation . Additionally, it may influence the release of growth hormone and support liver function .

Comparison with Similar Compounds

L-Ornithine (3-methyl-2-oxopentanoate) can be compared with other similar compounds, such as L-ornithine, L-aspartate, and L-ornithine-L-aspartate (LOLA) . While L-ornithine is primarily involved in the urea cycle, L-aspartate plays a role in the citric acid cycle and neurotransmitter synthesis . L-ornithine-L-aspartate (LOLA) is a combination of both amino acids and is used in the management of hepatic encephalopathy . The uniqueness of L-Ornithine (3-methyl-2-oxopentanoate) lies in its dual role in both the urea cycle and as a precursor for polyamine synthesis, making it a versatile compound with diverse applications .

Properties

CAS No.

72087-39-9

Molecular Formula

C11H22N2O5

Molecular Weight

262.30 g/mol

IUPAC Name

(2S)-2,5-diaminopentanoic acid;3-methyl-2-oxopentanoic acid

InChI

InChI=1S/C6H10O3.C5H12N2O2/c1-3-4(2)5(7)6(8)9;6-3-1-2-4(7)5(8)9/h4H,3H2,1-2H3,(H,8,9);4H,1-3,6-7H2,(H,8,9)/t;4-/m.0/s1

InChI Key

CGVXSZLKWKYOMR-VWMHFEHESA-N

Isomeric SMILES

CCC(C)C(=O)C(=O)O.C(C[C@@H](C(=O)O)N)CN

Canonical SMILES

CCC(C)C(=O)C(=O)O.C(CC(C(=O)O)N)CN

Origin of Product

United States

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